(1S)-1-Amino-1-(2,5-difluorophenyl)propan-2-OL
Description
(1S)-1-Amino-1-(2,5-difluorophenyl)propan-2-OL is a chiral amino alcohol derivative characterized by a propan-2-ol backbone substituted with a 2,5-difluorophenyl group and an amino group at the C1 position. Its stereochemistry (1S configuration) is critical for its biological and chemical interactions. The fluorine atoms on the aromatic ring enhance electronegativity and metabolic stability, making it a candidate for drug development .
Properties
Molecular Formula |
C9H11F2NO |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
(1S)-1-amino-1-(2,5-difluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11F2NO/c1-5(13)9(12)7-4-6(10)2-3-8(7)11/h2-5,9,13H,12H2,1H3/t5?,9-/m1/s1 |
InChI Key |
CKQXOSDBVJFTPB-OLAZFDQMSA-N |
Isomeric SMILES |
CC([C@H](C1=C(C=CC(=C1)F)F)N)O |
Canonical SMILES |
CC(C(C1=C(C=CC(=C1)F)F)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-Amino-1-(2,5-difluorophenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2,5-difluorobenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4).
Amination: The resulting alcohol undergoes amination to introduce the amino group. This can be achieved using reagents like ammonia or an amine under appropriate conditions.
Chiral Resolution: The final step involves chiral resolution to obtain the (1S) enantiomer. This can be done using chiral catalysts or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-Amino-1-(2,5-difluorophenyl)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the amino group or further reduce the alcohol group.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other oxidizing agents under acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) under appropriate conditions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Deaminated or fully reduced alcohols.
Substitution: Phenyl derivatives with substituted groups.
Scientific Research Applications
(1S)-1-Amino-1-(2,5-difluorophenyl)propan-2-OL has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1S)-1-Amino-1-(2,5-difluorophenyl)propan-2-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the fluorine atoms can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and commercial attributes of (1S)-1-Amino-1-(2,5-difluorophenyl)propan-2-OL and its analogues:
Key Comparative Analysis
Substituent Effects on Physicochemical Properties
- Steric Bulk: The tert-butyl group in (1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL adds steric hindrance, which may reduce solubility but improve lipophilicity for membrane penetration .
- Halogenation: The 2-chloro-6-fluorophenyl substituent in (1S,2S)-1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-OL introduces both chlorine (electronegative) and fluorine atoms, which could influence binding affinity in receptor-ligand interactions .
Stereochemical Considerations
- The (1S) configuration in the target compound and its Parchem analogues (e.g., 1S,2R or 1S,2S) highlights the importance of chirality in pharmacological activity. For example, enantiomers may exhibit divergent biological effects or metabolic pathways.
Pharmacological Implications
- While direct data for the target compound is lacking, the presence of fluorine in analogous structures (e.g., 2,4-difluorophenyl in Compound 276) is associated with antifungal activity. The 2,5-difluoro substitution in the target compound may offer improved selectivity or reduced toxicity compared to 2,4-difluoro derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
